1-((9H-fluoren-9-yl)methyl) 2-allyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((9H-fluoren-9-yl)methyl) 2-allyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a fluorenyl group, an allyl group, and a hydroxypyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((9H-fluoren-9-yl)methyl) 2-allyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like N,N-diisopropylethylamine (DIPEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) for purification and quality control is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-((9H-fluoren-9-yl)methyl) 2-allyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
1-((9H-fluoren-9-yl)methyl) 2-allyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-((9H-fluoren-9-yl)methyl) 2-allyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, while the pyrrolidine moiety can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid
- (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid
Uniqueness
1-((9H-fluoren-9-yl)methyl) 2-allyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate is unique due to the presence of both the fluorenyl and allyl groups, which confer distinct chemical and biological properties. The specific stereochemistry of the pyrrolidine ring also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H23NO5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-O-(9H-fluoren-9-ylmethyl) 2-O-prop-2-enyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C23H23NO5/c1-2-11-28-22(26)21-12-15(25)13-24(21)23(27)29-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21,25H,1,11-14H2/t15-,21+/m1/s1 |
InChI Key |
YOPSSWWHIZQZBA-VFNWGFHPSA-N |
Isomeric SMILES |
C=CCOC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Canonical SMILES |
C=CCOC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.